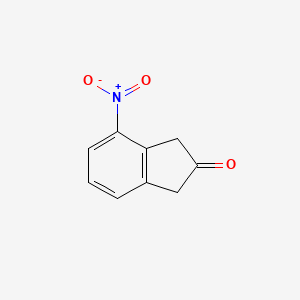

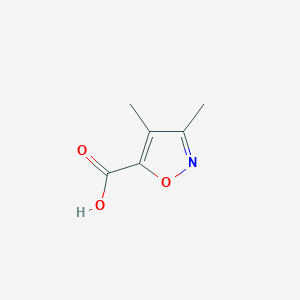

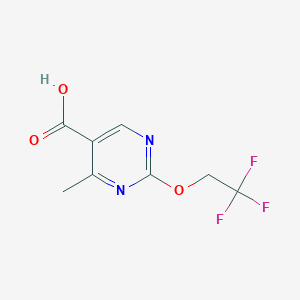

![molecular formula C11H17NO2 B3166792 2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol CAS No. 914202-82-7](/img/structure/B3166792.png)

2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol

Overview

Description

2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol, also known as 2-AEPE, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a faint odor and is soluble in organic solvents such as ethanol, methanol, and acetone. In addition to its use in scientific research, 2-AEPE has been used as a surfactant in the production of pharmaceuticals and in the formulation of detergents and cleaning agents.

Scientific Research Applications

Atmospheric Chemistry Studies

The compound has been used in atmospheric chemistry studies . Specifically, it has been used in the investigation of the OH-initiated degradation of 2-amino-2-methyl-1-propanol under simulated atmospheric conditions . This research is crucial for understanding the impact of such compounds on the environment and their potential effects on climate change.

CO2 Capture

2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol has been used in the field of CO2 capture . The solubility of CO2 in aqueous solutions of this compound has been experimentally measured . This research is important for developing more efficient methods of capturing and storing CO2, a major greenhouse gas.

Enhancement of Absorbents

The compound is often used as a moderator to enhance the CO2 capture capacity of absorbents . This is due to its unique spatial site resistance structure . This application is particularly relevant in industries where there is a need to reduce CO2 emissions.

Mechanism of Action

Target of Action

Similar compounds have been used for chemical probe synthesis . These probes often contain a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

Based on the structure of similar compounds, it can be inferred that it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s potential for uv light-induced covalent modification suggests it could interact with a variety of biochemical pathways depending on the ligand or pharmacophore it is attached to .

Pharmacokinetics

The compound’s molecular weight (22233 g/mol) and its physical form (liquid) suggest it may have good bioavailability .

Result of Action

Its potential for uv light-induced covalent modification suggests it could have a variety of effects depending on the biological target it is attached to .

Action Environment

Factors such as temperature, ph, and light exposure could potentially influence its stability and efficacy .

properties

IUPAC Name |

2-amino-2-(4-propan-2-yloxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXYSWWSUGJPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

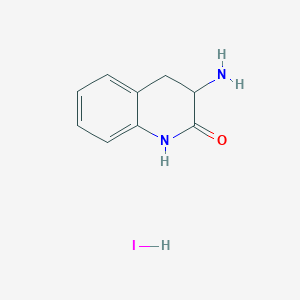

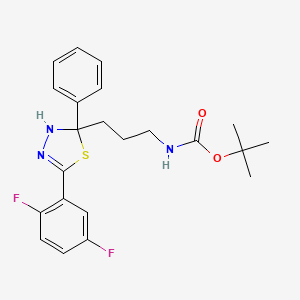

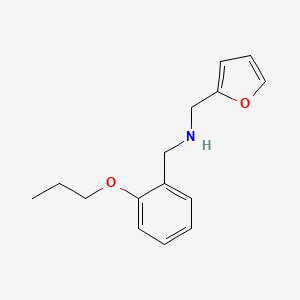

![[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3166796.png)

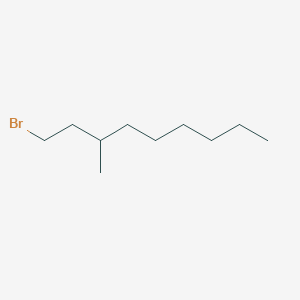

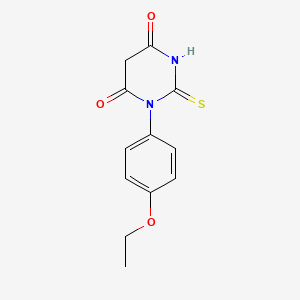

![2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3166799.png)

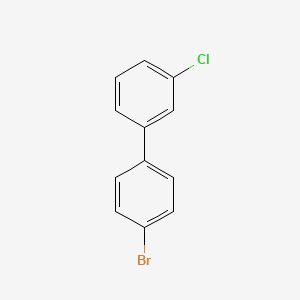

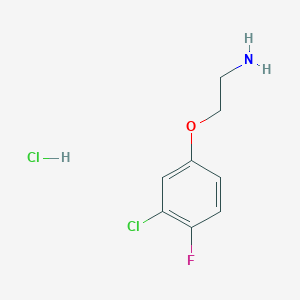

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B3166805.png)

![4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B3166820.png)